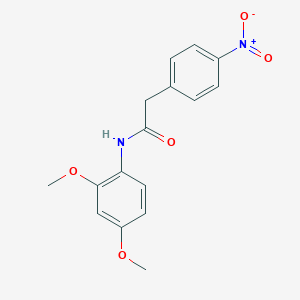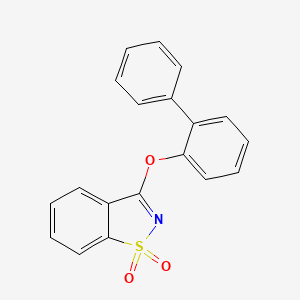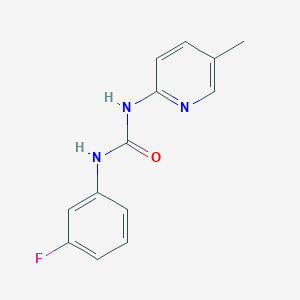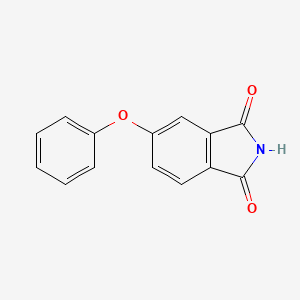
5-phenoxy-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenoxy-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has been found to exhibit various biological activities and has been studied extensively in scientific research.
Mechanism of Action
The mechanism of action of 5-phenoxy-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects
5-phenoxy-1H-isoindole-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to reduce oxidative stress, which is thought to contribute to the development of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been found to induce cell death in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-phenoxy-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to exhibit multiple biological activities. This makes it a useful tool for studying various cellular pathways and processes. Additionally, its relatively simple synthesis method and availability make it a cost-effective option for research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 5-phenoxy-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to elucidate its mechanism of action. Additionally, its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, is an area of active research. Finally, the synthesis of novel derivatives of 5-phenoxy-1H-isoindole-1,3(2H)-dione with improved biological activity is an area of interest for future research.
Synthesis Methods
The synthesis of 5-phenoxy-1H-isoindole-1,3(2H)-dione can be achieved through different methods. One of the most commonly used methods is the reaction of phthalic anhydride with phenol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Other synthesis methods include the use of substituted phthalic anhydrides or substituted phenols.
Scientific Research Applications
5-phenoxy-1H-isoindole-1,3(2H)-dione has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied in scientific research for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
5-phenoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-13-11-7-6-10(8-12(11)14(17)15-13)18-9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMGQSIWCCWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5870166.png)

![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)
![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)

![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)

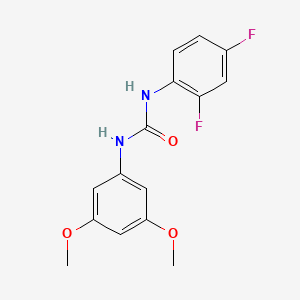
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
